molecular formula C9H10ClNO4 B11510145 5-Chloro-2,4-dihydroxy-6-methyl-nicotinic acid ethyl ester

5-Chloro-2,4-dihydroxy-6-methyl-nicotinic acid ethyl ester

Cat. No.: B11510145
M. Wt: 231.63 g/mol
InChI Key: ZAXKCSJWPKTBLB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, hydroxyl, methyl, and ester functional groups. Its chemical properties make it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 3-chloro-4-hydroxybenzaldehyde in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with catalysts like piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 5-chloro-4-oxo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

    Reduction: Formation of ethyl 5-chloro-4-hydroxy-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carboxylate.

    Substitution: Formation of ethyl 5-substituted-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Scientific Research Applications

Ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine and ester groups may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    Methyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and pharmacokinetics.

Uniqueness

Ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the chlorine atom enhances its potential as a pharmacophore, while the ester group provides versatility in synthetic modifications.

Properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

ethyl 5-chloro-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO4/c1-3-15-9(14)5-7(12)6(10)4(2)11-8(5)13/h3H2,1-2H3,(H2,11,12,13)

InChI Key

ZAXKCSJWPKTBLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(NC1=O)C)Cl)O

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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